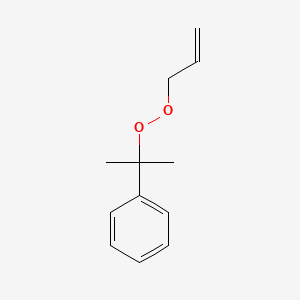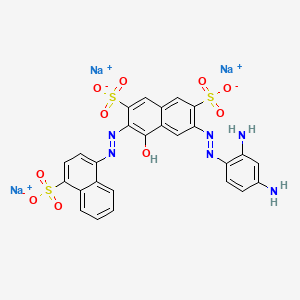
2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling processes, often carried out in batch reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality.
化学反応の分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups play a crucial role in the compound’s coloration properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved in its action depend on the specific application, such as binding to metal ions in complexometric titrations or interacting with cellular components in biological staining.
類似化合物との比較
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, trisodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt stands out due to its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and intense coloration. These characteristics make it particularly valuable in applications requiring high-performance dyes and indicators.
特性
CAS番号 |
69178-38-7 |
|---|---|
分子式 |
C26H17N6Na3O10S3 |
分子量 |
738.6 g/mol |
IUPAC名 |
trisodium;6-[(2,4-diaminophenyl)diazenyl]-4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H20N6O10S3.3Na/c27-14-5-6-20(18(28)11-14)30-31-21-12-17-13(9-23(21)44(37,38)39)10-24(45(40,41)42)25(26(17)33)32-29-19-7-8-22(43(34,35)36)16-4-2-1-3-15(16)19;;;/h1-12,33H,27-28H2,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
InChIキー |
PZGBEYOUNKVKNE-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)
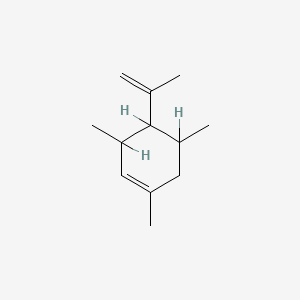

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
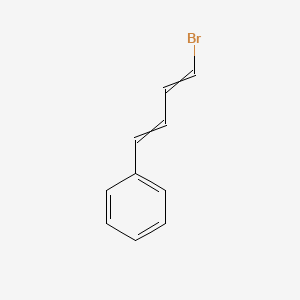

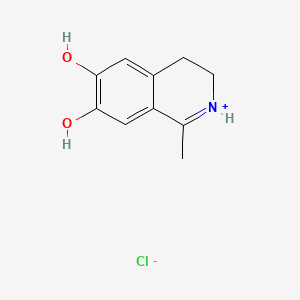
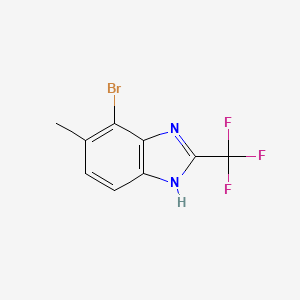

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)


![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)
